molecular formula C8H8N4 B1347599 1-(4-Methylphenyl)-1h-tetrazole CAS No. 25109-04-0

1-(4-Methylphenyl)-1h-tetrazole

Cat. No. B1347599
CAS RN: 25109-04-0
M. Wt: 160.18 g/mol
InChI Key: LAEQAYSBCCANOD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-tetrazole, also known as MPT, is a heterocyclic organic compound with the molecular formula C8H8N4. It is a tetrazole derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Methylphenyl)-1H-tetrazole, a type of phenyl tetrazole, has been extensively studied for its synthesis and structural properties. In a study by Yılmaz et al. (2015), various phenyl tetrazoles, including 1-(4-methylphenyl)-1H-tetrazole, were synthesized and characterized using techniques like Infrared spectroscopy, Nuclear Magnetic Resonance, and X-ray Diffraction. These compounds were also investigated using Thermogravimetry–Differential Thermal Analysis, revealing their thermal decomposition characteristics (Yılmaz et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of phenyl tetrazoles with biological enzymes. Al-Hourani et al. (2015) conducted a study involving 1-(4-methylphenyl)-1H-tetrazole, which included the determination of its molecular structure via X-ray crystallography and docking study with cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Corrosion Inhibition

Phenyl tetrazoles have shown potential in inhibiting corrosion in certain metals. Ehsani et al. (2014) synthesized 1-(4-nitrophenyl)-5-amino-1H-tetrazole and investigated its action on the corrosion inhibition of stainless steel in an acidic medium, showcasing its efficacy as a corrosion inhibitor (Ehsani et al., 2014).

Photodecomposition Studies

Alawode et al. (2011) investigated the photochemistry of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, a compound structurally related to 1-(4-methylphenyl)-1H-tetrazole. The study explored the photolysis of this compound, highlighting its potential applications in industrial, agricultural, and medicinal fields due to the clean photodecomposition (Alawode, Robinson, & Rayat, 2011).

Synthesis of Substituted Tetrazoles

Kamble et al. (2017) conducted a study on the design and synthesis of various substituted tetrazoles, exploring their pharmacological properties. Although not directly focusing on 1-(4-Methylphenyl)-1H-tetrazole, this research contributes to understanding the broader chemical and biological applications of tetrazole derivatives (Kamble et al., 2017).

Synthesis Methods and Drug Design

Tetrazole derivatives, including 1-(4-Methylphenyl)-1H-tetrazole, are significant in medicinal chemistry and drug design, particularly for their bioisosterism to carboxylic acids and amides. Neochoritis et al. (2019) reviewed the use of multicomponent reactions in preparing substituted tetrazole derivatives, highlighting their applications in drug design (Neochoritis, Zhao, & Dömling, 2019).

Industrial and Agricultural Applications

The study of tetrazole derivatives in industrial and agricultural applications has been noted. For example, Alawode et al. (2011) discussed the potential of tetrazole compounds like 1-(4-Methylphenyl)-1H-tetrazole in these sectors due to their properties in photodecomposition processes (Alawode, Robinson, & Rayat, 2011).

Crystal Structure and Docking Studies

Understanding the molecular structure of tetrazole derivatives has been crucial in exploring their biological interactions. Studies like those by Al-Hourani et al. (2015), which involve X-ray crystallography and molecular docking, provide insights into how these compounds could interact with biological targets (Al-Hourani et al., 2015).

Synthesis and Pharmacological Analysis

Research by Kamble et al. (2017) on synthesizing various tetrazole compounds and analyzing their pharmacological properties further exemplifies the broad scope of tetrazole derivatives in medicinal chemistry (Kamble et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-7-2-4-8(5-3-7)12-6-9-10-11-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQAYSBCCANOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947970
Record name 1-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1h-tetrazole

CAS RN

25109-04-0
Record name NSC111898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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